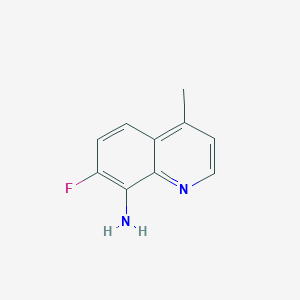
7-Fluoro-4-methylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-methylquinolin-8-amine: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-8-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method involves the reaction of anilines with aldehydes, followed by cyclization . Transition-metal catalyzed reactions are also employed for the synthesis of quinoline derivatives .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methylquinolin-8-amine undergoes various types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may yield various substituted quinolines .
Scientific Research Applications
7-Fluoro-4-methylquinolin-8-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly for its enzyme inhibitory activities.
Industry: It is used in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methylquinolin-8-amine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes, leading to the disruption of biological processes in bacteria or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness: 7-Fluoro-4-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorine atom enhances its biological activity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
7-fluoro-4-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,12H2,1H3 |
InChI Key |
QYPWZYJWDCLTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
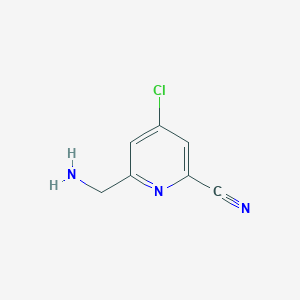

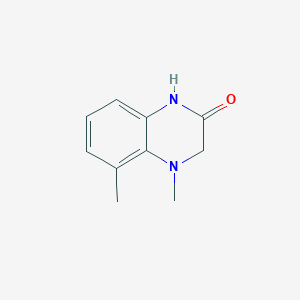
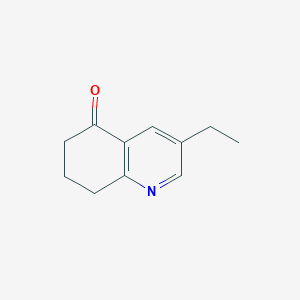

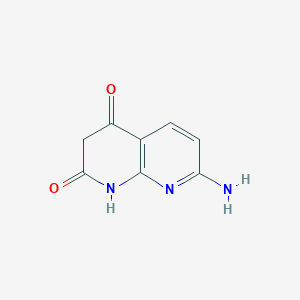


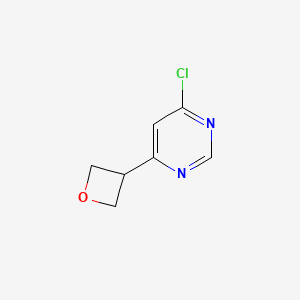
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)

